Fmoc-D-Thz-OH

CAS No.:

Cat. No.: VC3688279

Molecular Formula:

Molecular Weight: 355.4

* For research use only. Not for human or veterinary use.

Specification

| Molecular Weight | 355.4 |

|---|

Introduction

| Property | Value |

|---|---|

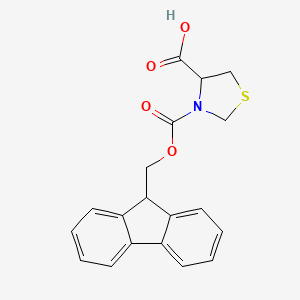

| IUPAC Name | (4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid |

| CAS Number | 198545-89-0 |

| Molecular Formula | C₁₉H₁₇NO₄S |

| Molecular Weight | 355.4 g/mol |

| Physical State | Solid |

| Stereochemistry | D-configuration (4S) |

| Functional Groups | Carboxylic acid, thiazolidine ring, Fmoc protecting group |

Nomenclature and Identification

The systematic identification of Fmoc-D-Thz-OH includes several standardized chemical descriptors. Its InChI (International Chemical Identifier) is InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1, which provides a unique textual representation of its molecular structure.

The Canonical SMILES notation, C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O, offers a linear representation of the molecule's structure, while the Isomeric SMILES, C1C@@HC(=O)O, includes stereochemical information, specifically indicating the D-configuration at the 4-position of the thiazolidine ring.

Synthesis and Preparation

Synthetic Routes

The synthesis of Fmoc-D-Thz-OH can be accomplished through various methodologies. A commonly employed approach involves the reaction between Fmoc-L-Cys(Trt)-OH and ethylenediamine in the presence of triethylamine. This reaction facilitates the formation of the thiazolidine ring structure through a cyclization process.

The reaction proceeds through the following stages:

-

Protection of the amino group with the Fmoc moiety

-

Formation of the thiazolidine ring via cyclization

-

Purification through recrystallization techniques

The stereochemical integrity of the compound is maintained throughout the synthesis, ensuring the retention of the D-configuration at the 4-position of the thiazolidine ring.

Industrial Production Methods

In industrial settings, Fmoc-D-Thz-OH is typically produced using solid-phase peptide synthesis (SPPS) methodologies. This approach enables efficient and scalable production of the compound by sequentially adding amino acids to a growing peptide chain anchored to a solid support.

The industrial production process generally involves:

-

Selection of an appropriate solid support (resin)

-

Sequential addition of protected amino acids

-

Controlled deprotection steps

-

Purification through chromatographic techniques

Quality control is maintained through spectroscopic analysis, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, to confirm the structural integrity and purity of the final product.

Purification Techniques

Purification of Fmoc-D-Thz-OH typically employs a combination of techniques to ensure high purity for research and pharmaceutical applications. These include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC)

-

Preparative thin-layer chromatography (TLC) for smaller-scale purifications

-

Validation of purity through analytical methods such as mass spectrometry and NMR spectroscopy

Chemical Reactions and Mechanisms

Types of Reactions

Fmoc-D-Thz-OH participates in various chemical transformations that exploit its unique structural features. These reactions include oxidation, reduction, and substitution processes that can modify the thiazolidine ring or the protecting groups.

Table 2: Chemical Reactions of Fmoc-D-Thz-OH

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Mild, controlled temperature | Sulfoxides, sulfones |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions | Thiazoline derivatives |

| Substitution | Amines, thiols | Nucleophilic conditions | Substituted thiazolidine derivatives |

| Deprotection | Piperidine (20% in DMF) | Basic conditions | Free amine derivatives |

Oxidation reactions typically involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, which can transform the sulfur atom in the thiazolidine ring to form sulfoxides or sulfones. Reduction reactions, employing reagents like lithium aluminum hydride or sodium borohydride, can convert the thiazolidine ring to a thiazoline structure. Substitution reactions, utilizing nucleophiles such as amines and thiols, can result in various substituted thiazolidine derivatives.

Mechanism of Action in Peptide Synthesis

Applications in Scientific Research

Peptide Synthesis Applications

Fmoc-D-Thz-OH is extensively utilized in solid-phase peptide synthesis (SPPS), where it serves as a critical building block for constructing complex peptides with specific stereochemical configurations. The Fmoc group effectively protects the amino group during coupling reactions, enabling the sequential assembly of amino acids in the desired sequence.

The compound's application in peptide synthesis includes:

-

Incorporation into peptide sequences to introduce conformational constraints

-

Enhancement of peptide stability against enzymatic degradation

-

Facilitation of orthogonal protection strategies in complex peptide synthesis

-

Investigation of structure-activity relationships in bioactive peptides

The stability of the Fmoc group under various reaction conditions allows for efficient peptide assembly, with subsequent deprotection achievable under mild basic conditions, typically using piperidine.

Biological Research Applications

In biological research, Fmoc-D-Thz-OH serves as a valuable tool for investigating protein-protein interactions and enzyme mechanisms. Its incorporation into peptide sequences enables researchers to study binding affinities and interaction mechanisms between proteins, contributing to our understanding of fundamental biological processes.

The compound plays a significant role in:

-

Studying protein-protein interactions through the incorporation of conformationally constrained peptides

-

Investigating enzyme-substrate interactions, particularly for enzymes that interact with sulfur-containing amino acids

-

Developing inhibitors for specific enzymatic pathways

-

Exploring the effects of stereochemistry on biological activity and stability

Pharmaceutical Relevance

The pharmaceutical relevance of Fmoc-D-Thz-OH extends to its application in developing peptide-based therapeutics with enhanced stability and bioavailability. The D-configuration introduces resistance to proteolytic degradation, potentially improving the pharmacokinetic properties of peptide drugs.

Pharmaceutical applications include:

-

Development of peptide-based drugs with improved stability profiles

-

Design of peptidomimetics that incorporate the thiazolidine ring structure

-

Creation of therapeutic peptides with enhanced membrane permeability

-

Formulation of peptide conjugates for targeted drug delivery systems

| Strategy | Conditions | Benefits | Considerations |

|---|---|---|---|

| Excess Reagent | 2× molar excess relative to resin-bound peptide | Drives reaction to completion | Increased cost, potential purification challenges |

| Activation Method | HATU/DIPEA in DMF (1–2 hours, 25°C) | Enhanced activation of carboxyl group | Monitoring for racemization |

| Double Coupling | Repeat coupling step after washing | Improved incorporation efficiency | Extended synthesis time |

| Microwave Assistance | 50°C, 20 W, 10 min | Accelerated reaction kinetics | Potential for racemization at elevated temperatures |

| Low-Temperature Coupling | 0–4°C with HOBt/DIC activation | Reduced racemization risk | Slower reaction kinetics |

For particularly challenging sequences, double coupling or microwave-assisted synthesis may be employed to enhance incorporation efficiency. Additionally, limiting exposure to piperidine during Fmoc deprotection (≤2 × 5 min treatments) can minimize racemization risks.

Analytical Characterization

Spectroscopic Analysis

Spectroscopic techniques play a crucial role in characterizing Fmoc-D-Thz-OH and confirming its structural integrity. Nuclear magnetic resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the compound's structure, including the confirmation of stereochemistry through coupling constants.

Key spectroscopic features include:

-

¹H NMR signals characteristic of the Fmoc group (δ 7.2–7.8 ppm for aromatic protons)

-

Distinctive signals for the thiazolidine ring protons (δ 4.5–5.5 ppm)

-

¹³C NMR signals confirming the presence of carbonyl groups and the thiazolidine ring

-

Coupling constants (J = 6–8 Hz) indicative of the D-configuration

Infrared (IR) spectroscopy provides complementary information, revealing characteristic absorption bands for the carboxylic acid group (1700–1730 cm⁻¹) and the Fmoc carbonyl (1680–1700 cm⁻¹).

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity and identity of Fmoc-D-Thz-OH. High-performance liquid chromatography (HPLC), particularly reversed-phase C18 columns, is commonly employed for both analytical and preparative purposes.

Typical chromatographic parameters include:

-

Retention time ranges (approximately 12–14 minutes in 0.1% TFA/acetonitrile gradients)

-

UV detection at wavelengths corresponding to the Fmoc group (λ = 254 nm, 280 nm)

-

Chiral HPLC analysis (e.g., using Chirobiotic T columns with 85:15 hexane/ethanol mobile phases) for enantiopurity assessment

-

Mass spectrometric detection for molecular weight confirmation

For peptides incorporating Fmoc-D-Thz-OH, monitoring retention time shifts can confirm successful insertion of the thiazolidine residue into the peptide sequence.

Validation Techniques

Validation of Fmoc-D-Thz-OH incorporation and purity in synthetic peptides requires a combination of analytical techniques to ensure structural integrity and stereochemical purity.

Mass spectrometry (MS) plays a pivotal role in verifying molecular ions ([M+H]⁺) with expected mass increments (approximately +352.34 Da for Fmoc-D-Thz-OH incorporation). This technique, coupled with liquid chromatography (LC-MS), provides a powerful tool for confirming successful incorporation and monitoring potential degradation products.

Additional validation approaches include:

-

Circular dichroism (CD) spectroscopy to assess secondary structure effects

-

X-ray crystallography for definitive structural confirmation

-

Enzyme-based assays to evaluate biological activity

These techniques collectively provide a comprehensive validation framework for confirming the successful integration of Fmoc-D-Thz-OH into peptide structures and assessing their structural and functional properties.

Biological Effects and Activity

Protein-Protein Interactions

Fmoc-D-Thz-OH, once incorporated into peptide sequences, can significantly influence protein-protein interactions through conformational constraints imposed by the thiazolidine ring. The D-configuration introduces specific geometric restrictions that can either enhance or disrupt binding affinities, depending on the structural requirements of the interaction.

Research has demonstrated that peptides containing the D-Thz moiety exhibit:

-

Enhanced resistance to proteolytic degradation compared to linear peptide analogs

-

Altered binding profiles to target proteins

-

Modified pharmacokinetic properties, including improved stability in biological fluids

-

Potential for targeting previously inaccessible protein-protein interfaces

These properties make Fmoc-D-Thz-OH-derived peptides valuable tools for investigating the structural basis of protein-protein interactions and developing inhibitors for therapeutic applications.

Enzyme Mechanisms

The incorporation of Fmoc-D-Thz-OH into peptide sequences provides a unique platform for studying enzyme mechanisms, particularly for enzymes that interact with sulfur-containing amino acids. The thiazolidine ring introduces distinct electronic and steric properties that can influence enzyme-substrate interactions.

Studies have shown that the Thz moiety can:

-

Act as a probe for investigating enzyme active sites

-

Serve as a structural component in enzyme inhibitors

-

Modulate enzyme kinetics through conformational constraints

-

Participate in covalent interactions with specific enzyme residues

These features enable researchers to gain insights into enzymatic mechanisms and develop inhibitors with potential therapeutic applications.

Comparative Analysis

Comparison with Similar Compounds

Fmoc-D-Thz-OH exhibits distinct properties when compared to structurally related compounds, including its enantiomer Fmoc-L-Thz-OH and other protected amino acids commonly used in peptide synthesis.

Table 4: Comparative Analysis of Fmoc-D-Thz-OH and Related Compounds

| Compound | Stereochemistry | Key Features | Primary Applications |

|---|---|---|---|

| Fmoc-D-Thz-OH | D-configuration | Thiazolidine ring, Fmoc protection | Peptide synthesis, conformational constraints |

| Fmoc-L-Thz-OH | L-configuration | Enantiomer of Fmoc-D-Thz-OH | Different stereochemical influence |

| Fmoc-L-Cys(Trt)-OH | L-configuration | Trityl-protected side chain | Different protective strategy |

| Fmoc-Lys(Boc)-OH | L-configuration | Different amino acid with Boc protection | Alternative side chain protection |

The unique stereochemistry of Fmoc-D-Thz-OH, combined with the thiazolidine ring structure, provides distinct reactivity and stability profiles that differentiate it from these related compounds.

Advantages and Limitations

Fmoc-D-Thz-OH offers several advantages for peptide synthesis and biological applications, but also presents certain limitations that must be considered for specific applications.

Advantages include:

-

Enhanced resistance to proteolytic degradation for resulting peptides

-

Ability to induce specific conformational constraints

-

Compatibility with standard Fmoc-based SPPS protocols

-

Stability under various acidic conditions commonly used in peptide synthesis

Limitations include:

-

Potential steric hindrance during coupling reactions due to the thiazolidine ring

-

Susceptibility to base-induced Fmoc deprotection

-

Racemization risks under specific conditions

-

Challenging incorporation into sterically demanding peptide sequences

Understanding these advantages and limitations is crucial for optimizing the application of Fmoc-D-Thz-OH in peptide synthesis and biological research.

Structure-Activity Relationships

Structure-activity relationship studies involving Fmoc-D-Thz-OH have revealed important correlations between structural features and biological activity. The thiazolidine ring in the D-configuration imposes a Cγ-exo puckering conformation, which can stabilize specific secondary structures such as β-turns or helical arrangements.

Key structure-activity insights include:

-

The D-Thz moiety can enhance the stability of β-turn structures in peptides

-

Incorporation of D-Thz can increase LogP values by approximately 1.5 units compared to linear analogs, potentially improving membrane permeability

-

The position of D-Thz within a peptide sequence significantly influences its conformational impact

-

Conjugation with cell-penetrating peptides can be achieved through click chemistry approaches

These structure-activity relationships provide valuable guidance for designing peptides with tailored properties for specific applications.

Future Research Directions

Emerging Applications

Emerging applications of Fmoc-D-Thz-OH extend beyond traditional peptide synthesis to include innovative fields such as peptide-based materials, biosensors, and targeted drug delivery systems. The unique structural properties of the thiazolidine ring in the D-configuration offer opportunities for developing novel functionalities.

Promising emerging applications include:

-

Development of peptide-based hydrogels with controlled degradation profiles

-

Creation of peptide-decorated nanoparticles for targeted drug delivery

-

Design of peptide-based imaging agents with enhanced stability

-

Formulation of peptide conjugates for cell-specific targeting

These applications leverage the conformational constraints and stability enhancements provided by the D-Thz moiety to create functional materials with tailored properties.

Unexplored Properties

Several aspects of Fmoc-D-Thz-OH remain unexplored, presenting opportunities for future research to expand our understanding of this compound's potential applications.

Unexplored areas include:

-

Detailed computational studies to predict the impact of D-Thz on peptide-receptor binding dynamics

-

Investigation of potential photoreactive properties of the thiazolidine ring

-

Exploration of metal-binding capabilities for developing metalloproteases inhibitors

-

Assessment of potential synergistic effects when combined with other non-natural amino acids

Research in these areas could reveal new properties and applications, further expanding the utility of Fmoc-D-Thz-OH in chemical and biological sciences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume